5-Bromo-2-(2-thienyl)pyridine
Overview
Description
5-Bromo-2-(2-thienyl)pyridine is a compound that belongs to the family of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their potential applications in drug discovery and material science. The bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of thienopyridine derivatives often involves regioselective bromination, where the bromine atom is introduced at a specific position on the thienopyridine core. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields a product with the bromine at the 4-position, which can then be used in cross-coupling reactions to create a variety of derivatives . Other synthetic routes include the reaction of bromomethyl-substituted pyridinones with nucleophiles to form thieno- and furo[3,4-b]pyridin-2(1H)-ones , and the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes followed by alkylation to yield imidazo[4,5-b]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(2-thienyl)pyridine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The thienopyridine core is typically planar, and the substituents can influence the electronic and steric properties of the molecule . Density functional theory (DFT) calculations have been used to optimize the geometric structure and predict the vibrational frequencies and chemical shift values .
Chemical Reactions Analysis
Thienopyridines can undergo a variety of chemical reactions, including S-alkylation, cyclization, and nucleophilic substitution, to yield new heterocyclic systems. These reactions can be used to introduce additional functional groups or to form new rings, expanding the complexity and potential applications of the thienopyridine derivatives . The presence of the bromine atom in 5-Bromo-2-(2-thienyl)pyridine makes it a valuable intermediate for further transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-(2-thienyl)pyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and reactivity. The bromine atom in particular enhances the molecule's reactivity in nucleophilic substitution reactions, making it a key functional group for chemical synthesis . Additionally, some derivatives have been studied for their non-linear optical (NLO) properties and antimicrobial activities, indicating the potential for diverse applications .
Scientific Research Applications
Spectroscopy and Optical Studies
5-Bromo-2-(2-thienyl)pyridine has been characterized spectroscopically, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies. Such characterizations are crucial for understanding the molecular structure and properties of this compound (Vural & Kara, 2017).
Synthesis of Derivatives
Chemical transformations of related compounds have led to the creation of various derivatives, demonstrating the flexibility and potential of 5-Bromo-2-(2-thienyl)pyridine in synthetic chemistry (Klemm & Zell, 1968).
Role in Catalysis
The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions, a method crucial for creating novel compounds with potential biological activities (Ahmad et al., 2017).
Structural Analysis in Complex Molecules
5-Bromo-2-(2-thienyl)pyridine derivatives have been utilized in studies involving molecular structures, particularly in X-ray diffraction methods for understanding complex molecular geometries (Riedmiller et al., 1999).
Antimicrobial and Biological Activities
There is research exploring the antimicrobial activities of compounds derived from 5-Bromo-2-(2-thienyl)pyridine, indicating its potential in biomedical applications (Abdelriheem et al., 2015).
Cyclometallation Studies
This compound plays a role in cyclometallation reactions with metals like palladium, rhodium, and ruthenium, forming complexes that are significant in the study of inorganic chemistry and material science (Nonoyama & Kajita, 1981).
Luminescence Properties in Platinum Complexes
Synthesis of luminescent platinum complexes using derivatives of 5-Bromo-2-(2-thienyl)pyridine has been reported, contributing to the field of photophysical chemistry (Kozhevnikov et al., 2009).
Safety And Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, future research may focus on developing such robust synthetic routes.
properties
IUPAC Name |
5-bromo-2-thiophen-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYKHSYCYNRTKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531126 | |
Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-thienyl)pyridine | |
CAS RN |
91891-74-6 | |
Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(2-thienyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.